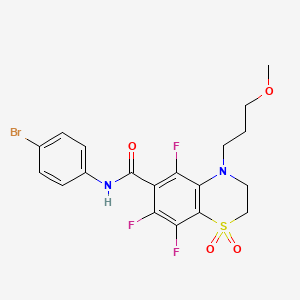
C19H18BrF3N2O4S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C19H18BrF3N2O4S is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C19H18BrF3N2O4S typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic route may involve:
Formation of Intermediates: Initial steps often include the preparation of intermediate compounds through reactions such as halogenation, nitration, and sulfonation.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency. Common industrial methods include:
Batch Processing: Where reactions are carried out in large batches with careful monitoring of temperature, pressure, and reaction time.
Continuous Flow Processing: Where reactants are continuously fed into the reactor, and products are continuously removed, allowing for more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
C19H18BrF3N2O4S: can undergo various chemical reactions, including:
Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.
Reduction: Where the compound is reduced using reducing agents to form reduced products.
Substitution: Where one or more atoms in the compound are replaced by other atoms or groups through reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with fewer oxygen atoms.
Applications De Recherche Scientifique
C19H18BrF3N2O4S: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which C19H18BrF3N2O4S exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and downstream signaling pathways.
Cellular Effects: The compound may affect cellular processes such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
C19H18BrF3N2O4S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C18H17BrF3N2O4S: A compound with a similar structure but one fewer carbon atom.
C19H18ClF3N2O4S: A compound with chlorine instead of bromine.
C19H18BrF2N2O4S: A compound with one fewer fluorine atom.
These comparisons can help identify the specific structural features and properties that make This compound unique and valuable for research and applications.
Propriétés
Formule moléculaire |
C19H18BrF3N2O4S |
|---|---|
Poids moléculaire |
507.3 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-5,7,8-trifluoro-4-(3-methoxypropyl)-1,1-dioxo-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C19H18BrF3N2O4S/c1-29-9-2-7-25-8-10-30(27,28)18-16(23)14(21)13(15(22)17(18)25)19(26)24-12-5-3-11(20)4-6-12/h3-6H,2,7-10H2,1H3,(H,24,26) |
Clé InChI |
FAEKANIXPNMMPM-UHFFFAOYSA-N |
SMILES canonique |
COCCCN1CCS(=O)(=O)C2=C1C(=C(C(=C2F)F)C(=O)NC3=CC=C(C=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]butan-1-ol](/img/structure/B12627007.png)
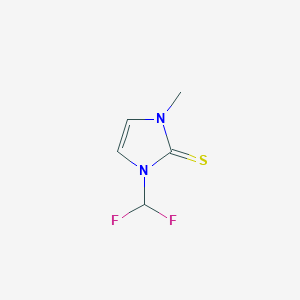
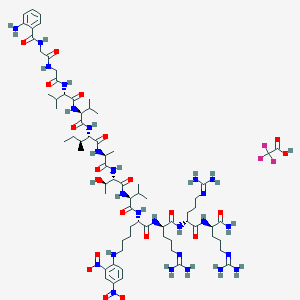
![4-[(2,4,6-Trinitropyridin-3-yl)amino]benzoic acid](/img/structure/B12627019.png)

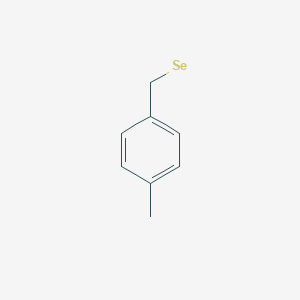
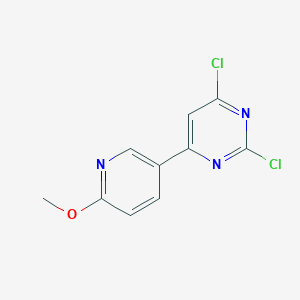

![1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-amino-6,7-dihydro-2,3-dimethyl-6-oxo-](/img/structure/B12627038.png)
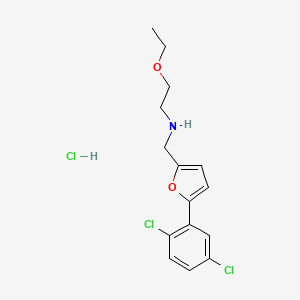
![1,1'-[2-(2-Phenylcycloprop-1-en-1-yl)ethene-1,1-diyl]dibenzene](/img/structure/B12627067.png)
![5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12627070.png)
![3-(4-butoxy-3-ethoxyphenyl)-5-(3-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627076.png)

